molecular formula C19H27N3O2 B2976396 N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide CAS No. 1324769-52-9

N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide

Cat. No. B2976396
CAS RN: 1324769-52-9
M. Wt: 329.444
InChI Key: XOLZIIMOTACFGJ-UHFFFAOYSA-N
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Description

Fenoxanil is a compound with the empirical formula C15H18Cl2N2O2 and a molecular weight of 329.22 . It is also known as N-(1-Cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide .


Molecular Structure Analysis

The molecular structure of Fenoxanil consists of a cyano group attached to a dimethylpropyl group, and a dichlorophenoxy group attached to a propionamide group .


Physical And Chemical Properties Analysis

Fenoxanil is described as an off-white, odorless solid . It has a water solubility of 30.7±0.3 x 10^-3 g/l at 20°C .

Safety and Hazards

In terms of toxicity, the oral LD50 in rats is >5000 mg/kg for males and 4211 mg/kg for females. The dermal LD50 is >2000 mg/kg for both males and females . The inhalation LC50 is >5.18 mg/l . It is considered slightly hazardous (Hazard Class: III) and the signal word for it is "CAUTION" .

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[cyclopropyl-[(4-methoxyphenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)19(3,13-20)21-18(23)12-22(16-7-8-16)11-15-5-9-17(24-4)10-6-15/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLZIIMOTACFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(CC1=CC=C(C=C1)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide

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